LY2795050 is a synthetic compound developed by Eli Lilly & Co. . It is classified as a selective antagonist of the kappa opioid receptor (KOR) . Its high affinity and selectivity for KOR make it a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and preclinical drug development. LY2795050 allows researchers to investigate the role of KOR in various physiological and pathological processes, including pain, stress response, addiction, and mood disorders.
LY2795050 is a novel compound that serves as a selective antagonist for the kappa opioid receptor (KOR). This compound has garnered attention for its potential applications in imaging and understanding the role of KOR in various neuropsychiatric disorders, including depression and anxiety. The development of LY2795050 has led to the creation of its radiolabeled form, [11C]LY2795050, which is utilized as a positron emission tomography (PET) tracer to visualize KOR activity in vivo.
LY2795050 was synthesized as part of research aimed at developing effective imaging agents for KOR. The synthesis and evaluation of this compound were reported in several studies, highlighting its binding affinity and selectivity for KOR, as well as its pharmacokinetic properties in animal models and humans .
LY2795050 is classified as a kappa opioid receptor antagonist. It is a synthetic organic compound that belongs to the class of opioid receptor modulators, specifically targeting KOR, which plays a significant role in pain modulation, mood regulation, and addiction pathways.
The synthesis of [11C]LY2795050 involves several key steps. Initially, carbon-11 is produced from a cyclotron and then incorporated into the compound through a series of chemical reactions. The process begins with the conversion of carbon dioxide into methane, which is subsequently transformed into cyanide before being reacted with a precursor compound under specific conditions to yield [11C]LY2795050 .
The molecular structure of LY2795050 can be characterized by its specific functional groups that confer its activity as a KOR antagonist. The exact structural formula includes various aromatic rings and nitrogen-containing moieties that enhance binding affinity.
The primary chemical reactions involved in the synthesis of LY2795050 include nucleophilic substitutions and coupling reactions facilitated by transition metal catalysts. The final step involves hydrolysis to achieve the desired antagonist form.
LY2795050 acts by selectively blocking KOR, which modulates various signaling pathways associated with pain perception, mood disorders, and addiction behaviors. By inhibiting KOR activity, LY2795050 may alter the effects mediated by endogenous opioids on these receptors.
LY2795050 has significant implications in both research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3